Silane, chlorobis(chloromethyl)methyl-
Overview
Description
Silane, chlorobis(chloromethyl)methyl- is a chemical compound with the molecular formula C3H7Cl3Si. It is also known by its IUPAC name, chlorobis(chloromethyl)methylsilane. This compound is part of the organosilicon family, which includes compounds containing silicon-carbon bonds. Silane, chlorobis(chloromethyl)methyl- is a versatile compound used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, chlorobis(chloromethyl)methyl- can be synthesized through several methods. One common method involves the reaction of methyltrichlorosilane with formaldehyde in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of silane, chlorobis(chloromethyl)methyl- often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
Silane, chlorobis(chloromethyl)methyl- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Reduction: It can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Common reagents used in reactions with silane, chlorobis(chloromethyl)methyl- include water, alcohols, and reducing agents like lithium aluminium hydride. These reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from the reactions of silane, chlorobis(chloromethyl)methyl- include silanols, siloxanes, and various organosilicon compounds. These products are valuable intermediates in the synthesis of more complex silicon-based materials .
Scientific Research Applications
Silane, chlorobis(chloromethyl)methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of silane, chlorobis(chloromethyl)methyl- involves its ability to form strong bonds with other molecules. The silicon atom in the compound can form stable bonds with oxygen, carbon, and other elements, making it a versatile building block in chemical synthesis. The compound’s reactivity is primarily due to the presence of chlorine atoms, which can be easily substituted or hydrolyzed .
Comparison with Similar Compounds
Similar Compounds
Methyltrichlorosilane (CH3SiCl3): Similar in structure but with three chlorine atoms attached to the silicon atom.
Dimethyldichlorosilane ((CH3)2SiCl2): Contains two methyl groups and two chlorine atoms.
Trimethylsilyl chloride ((CH3)3SiCl): Contains three methyl groups and one chlorine atom.
Uniqueness
Silane, chlorobis(chloromethyl)methyl- is unique due to its specific arrangement of chlorine and methyl groups around the silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other silanes may not be as effective .
Properties
IUPAC Name |
chloro-bis(chloromethyl)-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl3Si/c1-7(6,2-4)3-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNVNQHQPPZERM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCl)(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066330 | |
Record name | Silane, chlorobis(chloromethyl)methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18171-56-7 | |
Record name | Chlorobis(chloromethyl)methylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18171-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, chlorobis(chloromethyl)methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018171567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chlorobis(chloromethyl)methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, chlorobis(chloromethyl)methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chlorobis(chloromethyl)methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorobis(chloromethyl)methylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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